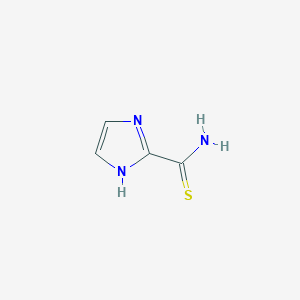

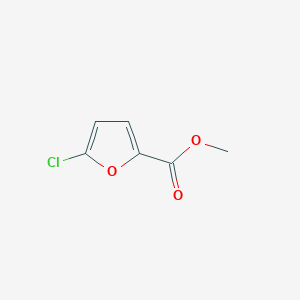

Methyl 5-chlorofuran-2-carboxylate

Übersicht

Beschreibung

“Methyl 5-chlorofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-81-7 . Its molecular weight is 160.56 and its IUPAC name is methyl 5-chloro-2-furoate . It is a solid substance and is used for research and development .

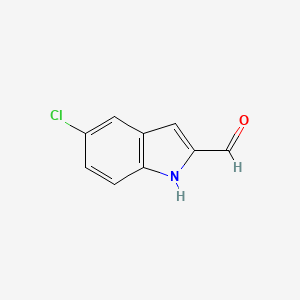

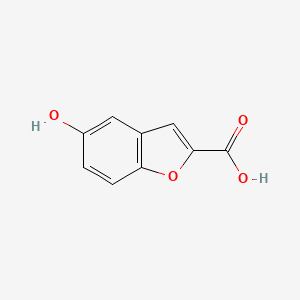

Molecular Structure Analysis

The molecular structure of “Methyl 5-chlorofuran-2-carboxylate” is represented by the linear formula: C6H5ClO3 . The InChI Code for this compound is 1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 .Physical And Chemical Properties Analysis

“Methyl 5-chlorofuran-2-carboxylate” is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.04 and a water solubility Log S (ESOL) of -2.19 .Wissenschaftliche Forschungsanwendungen

Application 1: Antibacterial Activity and Cytotoxicity Studies

- Scientific Field: Microbiology and Cytotoxicity Studies .

- Summary of the Application: Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a compound similar to Methyl 5-chlorofuran-2-carboxylate, was isolated from Streptomyces zerumbet W14 and evaluated for its cytotoxicity and antibacterial activities .

- Methods of Application or Experimental Procedures: The isolation and structure elucidation of the bioactive compound were carried out using silica gel column chromatography and nuclear magnetic resonance. The cytotoxicity and antibacterial activities were reported .

- Results or Outcomes: MFC showed high antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria, such as Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. This compound showed bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage. It showed moderate cytotoxic activity on both normal cells, LLC-MK2 cells and L929 cells with IC50 values of >512.00 and 239.06 μg mL –1, respectively. The strongest cytotoxicity was observed in HeLa and HepG2 cells with IC50 values of 64.00 and 102.53 μg mL –1, respectively .

Application 2: Industrial Biotechnology

- Scientific Field: Industrial Biotechnology .

- Summary of the Application: Carboxyl Methyltransferases (CMTs), a subgroup of methyltransferases (MTs), are of increasing interest in industrial biotechnology to replace toxic alkylating agents . They methylate the hydroxyl oxygen of carboxylic acids . Methyl 5-chlorofuran-2-carboxylate could potentially be a substrate for these enzymes.

- Methods of Application or Experimental Procedures: CMTs have been used to generate intermediates for biofuels, bio-plastics, and pharmaceuticals . These biocatalysts could also be integrated into cascades with other enzymes such as acyltransferases that function under aqueous conditions .

- Results or Outcomes: The use of CMTs in industrial biotechnology shows promise for the formation of a wide range of structurally diverse methyl esters from the parent acids under aqueous conditions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-chlorofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVHAUZPVNUGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481917 | |

| Record name | Methyl 5-chlorofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chlorofuran-2-carboxylate | |

CAS RN |

58235-81-7 | |

| Record name | Methyl 5-chloro-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58235-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chlorofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)